molecular formula C12H24N2O2 B13808792 N-Hexylhexanediamide CAS No. 9011-55-6

N-Hexylhexanediamide

Cat. No.: B13808792
CAS No.: 9011-55-6
M. Wt: 228.33 g/mol
InChI Key: QDBQXOAICGSACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexylhexanediamide is an organic compound with the molecular formula C₁₂H₂₄N₂O₂. It is a type of diamide, which means it contains two amide groups. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a hexyl group attached to a hexanediamide backbone, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexylhexanediamide can be synthesized through several methods. One common approach involves the reaction of hexanediamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Hexylhexanediamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexylhexanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexylhexanediamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual amide groups and the presence of a hexyl chain, which imparts specific chemical and physical properties. These features make it more versatile in chemical reactions and applications compared to its similar counterparts .

Properties

CAS No.

9011-55-6

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

N'-hexylhexanediamide

InChI

InChI=1S/C12H24N2O2/c1-2-3-4-7-10-14-12(16)9-6-5-8-11(13)15/h2-10H2,1H3,(H2,13,15)(H,14,16)

InChI Key

QDBQXOAICGSACD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CCCCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.